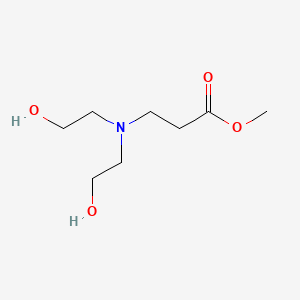
Methyl 3-(bis(2-hydroxyethyl)amino)propanoate
Cat. No. B8763933
M. Wt: 191.22 g/mol
InChI Key: PDLCQBOPNILNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06916593B2
Procedure details


At 20 to 30° C., 9.01 g of methyl acrylate was added to 10.0 g of diethanolamine. The resulting mixture was allowed to stand for 20 hours. The reaction mixture was concentrated under reduced pressure, whereby N,N-bis(2-hydroxyethyl)-2-(methoxycarbonyl)ethylamine was obtained (yield: 98%).


Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[NH:7]([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10]>>[OH:10][CH2:9][CH2:8][N:7]([CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:11][CH2:12][OH:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN(CCO)CCC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
